3-Hydroxytacrine
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Overview
Description
3-Hydroxytacrine, also known as 1-Hydroxytacrine or Velnacrine, is a bioactive metabolite of tacrine. Tacrine is a centrally acting acetylcholinesterase inhibitor that was the first drug approved for the treatment of Alzheimer’s disease. This compound is formed via hydroxylation of tacrine by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxytacrine involves the hydroxylation of tacrine. This reaction is typically carried out using cytochrome P450 enzymes in the liver. The process can be replicated in vitro using isolated enzymes or liver microsomes .
Industrial Production Methods
The reaction conditions would need to be optimized for large-scale production, including considerations for temperature, pH, and the concentration of reactants and catalysts .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxytacrine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert this compound back to tacrine.
Substitution: Various substitution reactions can occur at the hydroxyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tacrine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxytacrine has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism of tacrine and its derivatives.
Biology: Investigated for its effects on acetylcholinesterase activity and potential neuroprotective properties.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease due to its lower toxicity compared to tacrine.
Industry: Used in the development of new cholinesterase inhibitors and other bioactive compounds
Mechanism of Action
3-Hydroxytacrine exerts its effects primarily by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is similar to that of tacrine but with reduced hepatotoxicity .
Comparison with Similar Compounds
Similar Compounds
Tacrine: The parent compound from which 3-Hydroxytacrine is derived.
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.
Galantamine: Another cholinesterase inhibitor used for Alzheimer’s disease
Uniqueness
This compound is unique due to its lower toxicity compared to tacrine, making it a more promising candidate for long-term use in the treatment of Alzheimer’s disease. Its ability to inhibit acetylcholinesterase while causing fewer adverse effects highlights its potential as a safer alternative .
Properties
CAS No. |
178450-86-7 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
9-amino-1,2,3,4-tetrahydroacridin-3-ol |
InChI |
InChI=1S/C13H14N2O/c14-13-9-3-1-2-4-11(9)15-12-7-8(16)5-6-10(12)13/h1-4,8,16H,5-7H2,(H2,14,15) |
InChI Key |
WGAVIJGEWZDOOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2CC1O)N |
Origin of Product |
United States |
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